Methyl 3-formyl-2-methoxybenzoate
CAS No.: 186312-96-9
Cat. No.: VC4250622
Molecular Formula: C10H10O4
Molecular Weight: 194.186
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 186312-96-9 |
|---|---|
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.186 |
| IUPAC Name | methyl 3-formyl-2-methoxybenzoate |
| Standard InChI | InChI=1S/C10H10O4/c1-13-9-7(6-11)4-3-5-8(9)10(12)14-2/h3-6H,1-2H3 |
| Standard InChI Key | VCIXZSDQNCRNMK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC=C1C(=O)OC)C=O |
Introduction
Chemical Identity and Physicochemical Properties
Methyl 3-formyl-2-methoxybenzoate is systematically named as methyl 3-formyl-2-methoxybenzoate under IUPAC nomenclature. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 186312-96-9 | |
| Molecular Formula | ||
| Molar Mass | 194.18 g/mol | |
| SMILES | COC1=C(C=CC=C1C(=O)OC)C=O | |
| InChI Key | VCIXZSDQNCRNMK-UHFFFAOYSA-N | |
| Storage Conditions | Inert atmosphere, -20°C |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 3-formyl-2-methoxybenzoate typically involves selective functionalization of dihydroxybenzaldehyde derivatives. A representative pathway includes:
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Selective Benzylation:
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Starting with 2,3-dihydroxybenzaldehyde, benzylation using sodium hydride (NaH) and benzyl bromide (BnBr) in methylethylketone yields 3-(benzyloxy)-2-hydroxybenzaldehyde (65% yield).
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Reaction Conditions: Reflux with anhydrous , followed by column chromatography (petroleum ether/ethyl acetate).
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Bromination:
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Esterification and Deprotection:
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Methanol-mediated esterification of the carboxylic acid intermediate, followed by deprotection of the benzyl group, yields the target compound.
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Alternative Methods
A patent describes a chlorination-hydrolysis approach for analogous nitrobenzoates:
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Chlorination: Substitution of methyl groups with chlorine using .
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Hydrolysis: Reaction with zinc chloride () aqueous solution under phase-transfer catalysis to yield the formyl derivative.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Methyl 3-formyl-2-methoxybenzoate is pivotal in synthesizing bioactive molecules. For example, it serves as a precursor to Penicillide analogues, which exhibit antimicrobial properties . The formyl group enables condensation reactions with amines or hydrazines to form Schiff bases, a common motif in drug design.
Functional Material Synthesis
The compound’s electron-deficient aromatic ring facilitates electrophilic substitutions, making it valuable in polymer chemistry. Derivatives have been explored as monomers for conductive polymers and liquid crystals .
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